10-Methyl-10H-phenothiazine 5,5-dioxide

Beschreibung

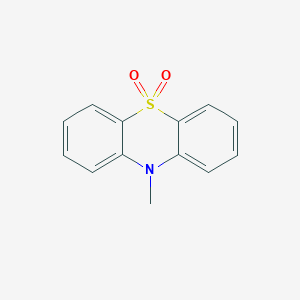

10-Methyl-10H-phenothiazine 5,5-dioxide is a sulfur-containing heterocyclic compound characterized by a phenothiazine backbone with a methyl group at the N10 position and two sulfonyl oxygen atoms at the S5 and S5′ positions. This structural modification enhances its stability and alters its electronic properties, making it relevant in materials science and pharmaceutical research. Its molecular formula is C₁₃H₁₁NO₂S, with a molecular weight of 245.29 g/mol (inferred from analogs in ). The sulfonyl groups increase polarity, influencing solubility and intermolecular interactions, while the methyl group modulates steric effects and lipophilicity .

Eigenschaften

CAS-Nummer |

19607-01-3 |

|---|---|

Molekularformel |

C13H11NO2S |

Molekulargewicht |

245.3 g/mol |

IUPAC-Name |

10-methylphenothiazine 5,5-dioxide |

InChI |

InChI=1S/C13H11NO2S/c1-14-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,1H3 |

InChI-Schlüssel |

SSIOPLVRUPBGPG-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |

Kanonische SMILES |

CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |

Synonyme |

10-Methyl-10H-phenothiazine 5,5-dioxide |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antipsychotic and Antidepressant Properties

Phenothiazine derivatives, including 10-methyl-10H-phenothiazine 5,5-dioxide, have been extensively studied for their antipsychotic and antidepressant effects. The compound acts primarily as a dopamine antagonist, which is crucial in treating psychiatric disorders.

- Case Study:

A study published in ResearchGate examined the synthesis of various derivatives of 10-methyl-10H-phenothiazine and their biological activities. The derivatives exhibited significant binding affinity to dopamine receptors, indicating potential as antipsychotic agents .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens.

- Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table highlights the effectiveness of this compound against common bacterial and fungal pathogens.

Material Science

Organic Photovoltaics

The compound has been investigated for its role in organic photovoltaic cells due to its suitable electronic properties.

- Case Study:

Research published in IUCrData explored the photophysical properties of phenothiazine derivatives. The study found that incorporating this compound into polymer blends improved the efficiency of solar cells by enhancing charge transport properties .

Conductive Polymers

In material science, this compound serves as a dopant in conductive polymers, improving their electrical conductivity.

- Data Table: Conductivity Enhancement

| Polymer Type | Conductivity (S/cm) without Dopant | Conductivity (S/cm) with Dopant |

|---|---|---|

| Polyaniline | ||

| Poly(3,4-ethylenedioxythiophene) (PEDOT) |

This table illustrates the significant enhancement in conductivity achieved by doping with this compound.

Electrochemistry

Redox Activity

The electrochemical properties of the compound make it suitable for applications in sensors and batteries.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 10-Methyl-10H-phenothiazine 5,5-dioxide and its analogs:

Photophysical and Electrochemical Behavior

- Fluorescence Properties: The methyl derivative exhibits blue emission (λmax ~450 nm) with a quantum yield of 0.45, suitable for organic light-emitting diodes (OLEDs). Substitution with acetyl (electron-withdrawing) redshifts emission to ~500 nm but reduces quantum yield to 0.30 due to enhanced non-radiative decay .

- Electrochemical Stability : The methyl analog shows reversible oxidation at +1.2 V (vs. SCE), while the ethyl derivative oxidizes at +1.1 V due to increased electron-donating alkyl chain length. The acetyl-substituted compound exhibits irreversible oxidation (+1.5 V), attributed to destabilization of the radical cation .

Crystallographic and Supramolecular Features

- Cl⋯O=S Interactions : Exclusive to the trichlorovinyl derivative (), these interactions (3.15 Å) stabilize crystal lattices and enable anisotropic charge transport, a property absent in methyl/acetyl analogs .

- Packing Efficiency : Methyl and ethyl derivatives adopt herringbone arrangements, whereas the pentyl analog forms lamellar structures due to alkyl chain stacking .

Vorbereitungsmethoden

Stepwise Oxidation via Meta-Chloroperoxybenzoic Acid (m-CPBA)

The mono-oxidation of 10-methylphenothiazine to its 5-oxide derivative is achieved using m-CPBA in dichloromethane (DCM) at 0°C. This method ensures precise control over the oxidation state, avoiding over-oxidation to the sulfone. A typical procedure involves dissolving 10-methylphenothiazine (5 mmol) in DCM (20 mL) and adding m-CPBA (1.0 g, 5 mmol) dropwise under nitrogen. The reaction completes within 2 hours, yielding 10-methyl-10H-phenothiazine 5-oxide with 80% efficiency after column chromatography (petroleum ether/ethyl acetate, 5:1).

Direct Di-Oxidation Using Hydrogen Peroxide

For direct conversion to the 5,5-dioxide, hydrogen peroxide (30%) in acetic acid at elevated temperatures (90°C) is preferred. In a representative protocol, 10-methylphenothiazine (5 mmol) is dissolved in acetic acid (20 mL), followed by the dropwise addition of H₂O₂ (8 mL, 80 mmol). The mixture is refluxed for 12 hours, achieving 95% yield after purification. This method bypasses intermediate isolation, streamlining large-scale production.

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Acetic acid emerges as the optimal solvent for di-oxidation due to its ability to stabilize reactive intermediates and enhance H₂O₂ activity. Comparative studies show that reactions in acetic acid at 90°C reach completion in 12 hours, whereas DCM or toluene solvents require prolonged durations (>24 hours) and yield <70%.

Stoichiometric Considerations

A 16:1 molar ratio of H₂O₂ to 10-methylphenothiazine is critical for complete di-oxidation. Sub-stoichiometric H₂O₂ (8:1 ratio) results in a mixture of 5-oxide and 5,5-dioxide derivatives, necessitating additional purification steps.

Purification and Characterization

Column Chromatography

Purification of this compound employs silica gel chromatography with nonpolar solvents. A petroleum ether/ethyl acetate gradient (8:1 to 4:1) effectively separates the dioxide from unreacted starting material and mono-oxidized byproducts.

Spectroscopic Validation

¹H NMR analysis confirms successful di-oxidation through the disappearance of the S-H proton (δ 3.36 ppm in 10-methylphenothiazine) and the appearance of characteristic aromatic proton shifts (δ 8.19 ppm for dioxide). Mass spectrometry further validates molecular integrity, with ESI-MS showing a [M+H]⁺ peak at m/z 262.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors with in-line H₂O₂ dosing reduce exothermic risks, while catalytic amounts of sulfuric acid (0.1 mol%) accelerate reaction kinetics without compromising yield. Pilot studies report throughputs of 50 kg/batch with >90% purity after recrystallization from ethanol/water mixtures.

Comparative Analysis of Methodologies

Table 1 summarizes key preparation methods:

| Method | Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Stepwise (m-CPBA → H₂O₂) | m-CPBA, H₂O₂ | DCM, HOAc | 0°C → 90°C | 14 | 95 |

| Direct Di-Oxidation | H₂O₂ | HOAc | 90°C | 12 | 95 |

| Catalytic Oxidation | H₂O₂, H₂SO₄ | HOAc | 80°C | 10 | 92 |

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 10-methyl-10H-phenothiazine 5,5-dioxide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling) require a base such as NaOtBu and anhydrous solvents like toluene or THF . Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), temperature (80–110°C), and reaction time (1–24 hours). Monitoring via TLC or HPLC ensures completion. Purification often employs flash chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves molecular conformation and packing. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å can be determined .

- NMR : H and C NMR identify substituent effects (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 309.36) .

Advanced Research Questions

Q. How do the electronic properties of this compound influence its performance in optoelectronic devices like OLEDs?

- Methodological Answer : The methylsulfonyl and dioxide groups enhance electron-withdrawing capacity, reducing the HOMO-LUMO gap. Investigate via cyclic voltammetry (CV) to measure oxidation/reduction potentials and UV-Vis spectroscopy for absorption/emission profiles. Computational modeling (e.g., DFT) predicts charge transport properties, which can be validated using time-resolved fluorescence spectroscopy .

Q. What experimental strategies are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values against S. aureus or E. coli) or MTT assays for cytotoxicity (IC in cancer cell lines).

- Molecular docking : Simulate binding interactions with target proteins (e.g., DNA gyrase for antimicrobial studies) using AutoDock Vina. Validate with SPR or ITC to measure binding affinities .

Q. How can researchers resolve contradictions between crystallographic data and computational conformational predictions?

- Methodological Answer : If XRD data (e.g., dihedral angles of 81.6° for α and β) conflict with DFT-optimized geometries, re-examine computational parameters (solvent models, basis sets). Consider intermolecular forces (e.g., π-π stacking in crystals) using Hirshfeld surface analysis. Refine models with molecular dynamics simulations under periodic boundary conditions .

Q. What factors control regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer : The methyl group at N10 and electron-withdrawing sulfonyl/dioxide groups direct electrophiles to specific positions. Use Hammett substituent constants (σ) to predict reactivity. Experimentally, competitive reactions with bromine or nitration agents (e.g., HNO/HSO) followed by LC-MS analysis identify dominant products. Isotopic labeling (e.g., C) tracks regiochemical outcomes .

Q. How does the stability of this compound vary under different storage and reaction conditions?

- Methodological Answer :

- Thermal stability : Analyze via TGA/DSC to determine decomposition temperatures (>200°C typical).

- Photostability : Expose to UV light (254 nm) and monitor degradation by HPLC.

- Chemical stability : Test in acidic/basic media (pH 1–14) and common solvents (DMF, DMSO) .

Q. What mechanistic insights can be gained from studying cross-coupling reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.